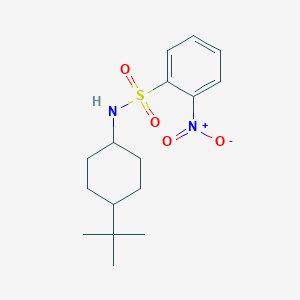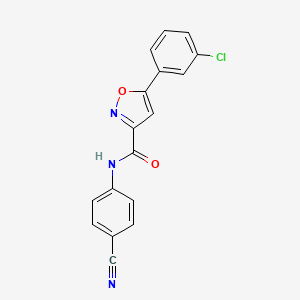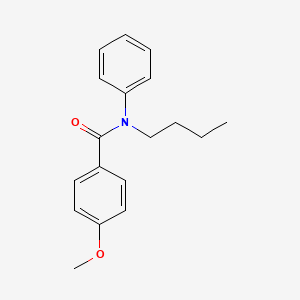
N-(4-tert-butylcyclohexyl)-2-nitrobenzenesulfonamide
Description
Synthesis Analysis
The synthesis of nitrobenzenesulfonamides, including N-(4-tert-butylcyclohexyl)-2-nitrobenzenesulfonamide, typically involves the alkylation of primary amines followed by sulfonation. Methods such as the Mitsunobu reaction or conventional alkylation techniques are employed to achieve N-alkylation, producing sulfonamides in near quantitative yields. These compounds can then be deprotected via Meisenheimer complexes, yielding secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).
Molecular Structure Analysis
The molecular structure of trans-4-tert-butylcyclohexyl 2,4-dinitrobenzenesulfenate, a related compound, provides insights into the structural aspects of N-(4-tert-butylcyclohexyl)-2-nitrobenzenesulfonamide. Key features include a specific C-O bond distance and interactions between nitro groups and the sulfenate sulfur atom, indicating significant molecular interactions that can influence reactivity (White, Giordano, & Green, 1996).
Chemical Reactions and Properties
Nitrobenzenesulfonamides are highly reactive intermediates that facilitate various chemical transformations. They undergo smooth alkylation and can be deprotected to yield secondary amines efficiently. The presence of nitro and sulfonamide groups contributes to their versatility in synthesis, including the preparation of nitrogenous heterocycles and benzhydrylamines through base-mediated intramolecular arylation (Kisseljova, Smyslová, & Krchňák, 2014).
Physical Properties Analysis
The low-temperature structure analysis and quantum-chemical calculations of related nitrobenzenesulfonamides provide insights into the physical properties of N-(4-tert-butylcyclohexyl)-2-nitrobenzenesulfonamide. These studies highlight the importance of intramolecular interactions and bond distances in determining the physical characteristics of these compounds (White, Giordano, & Green, 1996).
Chemical Properties Analysis
The chemical properties of N-(4-tert-butylcyclohexyl)-2-nitrobenzenesulfonamide can be inferred from the behavior of nitrobenzenesulfonamides in various reactions. Their ability to undergo smooth alkylation, deprotection, and participation in the synthesis of complex molecules underscores their chemical versatility and reactivity. This is exemplified in the synthesis of advanced intermediates for nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014).
properties
IUPAC Name |
N-(4-tert-butylcyclohexyl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)12-8-10-13(11-9-12)17-23(21,22)15-7-5-4-6-14(15)18(19)20/h4-7,12-13,17H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSXCFCWGCUVJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butylcyclohexyl)-2-nitrobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-bromo-N-{4-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4535437.png)
![N-[2-oxo-1-propyl-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4535440.png)

![5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4535459.png)

![4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-N-ethylbenzenesulfonamide](/img/structure/B4535472.png)

![N-[1-(4-methylphenyl)propyl]-8-quinolinesulfonamide](/img/structure/B4535483.png)
![2,4-dichloro-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B4535498.png)

![N'-[(9-ethyl-9H-carbazol-3-yl)methyl]-N,N-dimethylethane-1,2-diamine dihydrochloride](/img/structure/B4535510.png)
![methyl 3-{[(3-ethoxypropyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4535511.png)
